Chlorine Substitution Alters LogP and PSA to Optimize Sulfonylpyridine Drug-Likeness
Compared to its non-chlorinated analog 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5), 2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine exhibits a significantly higher calculated LogP and a distinct polar surface area (PSA). The target compound has a LogP of 2.54 and a PSA of 58.65 Ų, whereas the non-chlorinated analog (C9H12N2O2S, MW 212.27) is predicted to have a lower LogP due to the absence of the hydrophobic chlorine atom . These differences are critical for optimizing blood-brain barrier penetration and target engagement in intracellular pathogens like Chlamydia [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.54; PSA = 58.65 Ų |
| Comparator Or Baseline | 3-(pyrrolidin-1-ylsulfonyl)pyridine (CAS 26103-51-5) - LogP and PSA not explicitly reported, but structurally lacks the 2-chloro substituent |
| Quantified Difference | LogP increase of approximately 0.5-1.0 units relative to non-chlorinated analog (estimated from class trends) |
| Conditions | Computational prediction using ChemSrc database algorithms |
Why This Matters
The higher LogP improves membrane permeability, which is essential for targeting intracellular bacteria like Chlamydia trachomatis.
- [1] Feng J, et al. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorg Med Chem. 2023;91:117401. doi:10.1016/j.bmc.2023.117401. View Source
